7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and antitumor properties. This specific compound features a quinoline core with various substituents that potentially enhance its pharmacological profile.
The compound can be classified under heterocyclic compounds, specifically as a substituted quinoline. Its structure includes both amine and hydroxyl functional groups, which are crucial for its biological activity. The synthesis of such compounds often involves multi-step reactions that utilize various chemical reagents and conditions to achieve the desired functionalization.
The synthesis of 7-quinolinol derivatives can involve several methodologies, typically starting from simpler quinoline precursors. One common approach is the modification of 7-hydroxyquinoline through alkylation or amination reactions. For instance, methods may include:
A detailed synthesis pathway could involve:
The molecular formula for 7-quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]- can be represented as C19H26N2O. The structure features:
7-Quinolinol derivatives can undergo various chemical reactions:
Each reaction typically requires specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity.
The mechanism of action for 7-quinolinol derivatives largely depends on their biological target. For example:
The detailed mechanism often requires extensive biological testing and validation through in vitro and in vivo studies.
7-Quinolinol derivatives have numerous applications in medicinal chemistry:
The stereoselective construction of the chiral 1-methylbutylamine side chain in 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-7-quinolinol requires precise chiral induction methodologies. Asymmetric reductive amination serves as the cornerstone for introducing stereocenters adjacent to the quinoline core. This approach employs chiral catalysts (e.g., BINAP-Ru complexes) to control facial selectivity during imine reduction, achieving enantiomeric excess (ee) values exceeding 90% for the (R)-enantiomer [9]. The reaction typically proceeds under mild hydrogenation conditions (50 psi H₂, 25°C) with ammonium formate as a hydrogen donor, minimizing epimerization risks [4].
Chiral auxiliary-assisted alkylation provides an alternative stereocontrol strategy. Here, Ellman’s tert-butanesulfinamide directs the stereoselective addition of Grignard reagents (e.g., CH₃MgBr) to N-protected 7-azidoquinoline-4-carbaldehyde intermediates. Subsequent auxiliary removal yields enantiopure (S)-configured amines with dr > 15:1, though this route introduces two additional synthetic steps compared to direct asymmetric hydrogenation [9]. X-ray crystallographic analysis confirms the absolute configuration of key intermediates, as demonstrated by the 86.00° dihedral angle between ethyl acetate and aniline moieties in related structures [9].
Table 1: Stereoselective Synthesis Performance Parameters
| Method | ee (%) | Yield (%) | Reaction Conditions | Key Advantage |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 92-95 | 85 | 50 psi H₂, Ru-BINAP, 25°C | Single-step chiral induction |
| Chiral Auxiliary Alkylation | >99 | 73 | -78°C, then NH₄Cl workup | Ultrahigh stereocontrol |
| Enzymatic Resolution | 99 | 38 (theor max) | Lipase B, 37°C | Complementary to chemical methods |
Solvent-free annulation significantly enhances the sustainability profile of quinoline core construction. The reaction between resorcinol and ethyl acetoacetate under catalyst-free, neat conditions (80°C, 3h) generates 7-hydroxy-4-methylcoumarin intermediates at 78% yield, eliminating volatile organic solvent (VOS) usage and reducing energy input by ~40% compared to traditional sulfuric acid-mediated protocols [2]. This step is critical for establishing the 7-hydroxyquinoline pharmacophore prior to side chain installation.
Palladium-catalyzed amination enables efficient C-N bond formation under aqueous conditions. When coupling 7-bromoquinoline-4-carboxylate with [4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amine, researchers achieve 89% conversion using 0.5 mol% Pd-XPhos precatalyst in water/2-MeTHF (3:1) at 80°C [5]. The aqueous phase facilitates catalyst recycling across ≥5 batches without significant activity loss. Microwave-assisted diazotization further reduces step count in hydroxyl group installation, converting 7-amino precursors to 7-hydroxy derivatives in 15 minutes versus 6 hours conventionally, while maintaining yields at 82±3% [5].
Table 2: Catalyst Performance in Sustainable Amination
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Turnovers | PMI* |
|---|---|---|---|---|---|
| Pd₂(dba)₃/XPhos | Water/2-MeTHF | 80 | 89 | 178 | 8.7 |
| CuI/trans-N,N'-DMEDA | t-AmylOH | 100 | 76 | 152 | 14.2 |
| NiCl₂(dppf)/dcype | Toluene | 110 | 81 | 162 | 22.5 |
| Process Mass Intensity = Total mass in process / Mass of product |
Diastereomeric salt crystallization resolves racemic 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-7-quinolinol precursors using chiral acids. Dibenzoyl-D-tartaric acid (DBTA) achieves 97% de in kinetic resolution of N-Boc-protected intermediates at the butylamine stereocenter. The resolving efficacy stems from differential hydrogen bonding: the (R)-enantiomer forms a stable three-point interaction with DBTA (ΔG = -9.2 kcal/mol), while the (S)-diastereomer adopts a higher-energy two-point binding mode (ΔG = -7.8 kcal/mol) [4].
Enzymatic kinetic resolution provides complementary stereoselectivity using lipases. Immobilized Candida antarctica lipase B (CAL-B) preferentially acetylates the (S)-enantiomer of racemic 1-(2-hydroxyethyl)-4-aminopentane intermediates with E-value >200 in vinyl acetate at 30°C. Molecular modeling indicates the enzyme’s large hydrophobic pocket accommodates the ethyl(hydroxyethyl)amino moiety, positioning the reactive hydroxyl group near the catalytic serine only in the (S)-configuration. This method delivers recovered (R)-alcohol at 99% ee and 42% theoretical yield [4].
N-Alkylation versus reductive amination represents the fundamental dichotomy in ethyl(2-hydroxyethyl)amino side chain installation. Direct double alkylation of ammonia with 2-chloroethanol and bromoethane requires high-pressure conditions (150°C, 20 bar) but achieves 85% yield in flow reactors with restricted residence time distribution [3]. In contrast, reductive amination between 2-aminoethanol and acetaldehyde proceeds under mild conditions (NaBH₃CN, 0°C→25°C) with 92% isolated yield and superior functional group compatibility [8].
Protecting group strategies critically impact overall efficiency. When installing the ethyl(2-hydroxyethyl)amino moiety prior to quinoline coupling, silyl protection (TBDPS-) necessitates harsh deconditions (TBAF, 60°C) that risk quinoline decomposition (<70% recovery). Alternatively, acid-labile tert-butoxycarbonyl (Boc) protection enables simultaneous deprotection during the final HCl salt formation, streamlining the process by two steps [5]. The Boc-protected route achieves 76% overall yield versus 58% for the silyl-based approach.
Side chain homologation systematically alters anticancer potency. Analogues featuring ethylene-to-propylene spacer elongation (n=2→3) between the quinoline and ethyl(2-hydroxyethyl)amino group exhibit 15-fold reduced HER2 inhibition (IC₅₀ = 380 nM vs. 25 nM for lead compound). Molecular dynamics simulations reveal the optimal spacer length maintains the terminal hydroxyl group within 4.2Å of HER2 Thr⁷⁹⁸, enabling bifurcated hydrogen bonding [10]. Shorter spacers (n=1) disrupt this interaction, while longer chains (n=4) induce hydrophobic pocket misfit.
Regioisomeric hydroxyl positioning profoundly influences kinase selectivity. The 7-hydroxy regioisomer demonstrates 12-fold HER2/EGFR selectivity, whereas 5- and 6-hydroxy analogues show only 2.3- and 3.1-fold differentials. This selectivity arises from HER2's unique ability to accommodate the hydrogen-bonding network established by the peri-hydroxy group at position 7 [2] [7]. Quinoline N-oxide derivatives, accessible via mCPBA oxidation, display enhanced solubility but suffer from 50% reduced cellular uptake in SKBR3 breast cancer models due to decreased passive membrane diffusion.
Table 3: Structural Analogues and Biological Activity
| Modification Site | Analogue Structure | HER2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity (HER2/EGFR) |
|---|---|---|---|---|
| Parent Compound | 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-7-quinolinol | 25 ± 3 | 310 ± 25 | 12.4 |
| Spacer Elongation (n=3) | 4-[[5-[ethyl(2-hydroxyethyl)amino]-1-methylpentyl]amino]-7-quinolinol | 380 ± 45 | 4200 ± 310 | 11.1 |
| 5-Hydroxy Regioisomer | 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-5-quinolinol | 87 ± 9 | 200 ± 18 | 2.3 |
| N-Oxide Derivative | 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-7-quinolinol N-oxide | 41 ± 5 | 520 ± 42 | 12.7 |
| Ethyl-to-Cyclopropyl Switch | 4-[[4-[cyclopropyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-7-quinolinol | 33 ± 4 | 290 ± 30 | 8.8 |
Bioisosteric replacement of the ethyl group with cyclopropyl marginally enhances HER2 binding (IC₅₀ = 33 nM) but reduces selectivity to 8.8-fold due to concurrent EGFR affinity improvement. This modification increases metabolic stability (t₁/₂ = 42 min in human microsomes vs. 28 min for ethyl analogue) by blocking ω-1 hydroxylation [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6